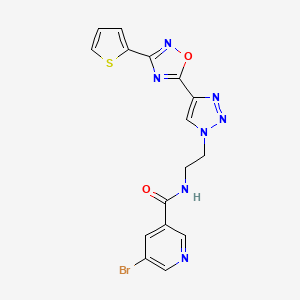
5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C16H12BrN7O2S and its molecular weight is 446.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-bromo-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity, including:
- Bromine atom : Often enhances the reactivity of organic compounds.
- Oxadiazole ring : Known for various biological activities including anticancer properties.
- Triazole moiety : Associated with antifungal and antibacterial activities.
- Nicotinamide group : Plays a role in metabolic processes.
Molecular Formula
The molecular formula for this compound is C15H16BrN5O.
Molecular Weight
The molecular weight is approximately 360.23 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies
- Zhang et al. (2023) synthesized several oxadiazole derivatives and evaluated their anticancer activity using the TRAP PCR-ELISA assay. One compound demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 cancer cells, outperforming standard controls like staurosporine .
- Arafa et al. (2023) reported that certain oxadiazole derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.275 to 0.420 µM against various cancer cell lines .
The proposed mechanisms of action for compounds containing oxadiazole and triazole rings include:
- Inhibition of DNA synthesis : This is crucial in preventing cancer cell proliferation.
- Modulation of enzyme activity : Compounds may act as inhibitors or activators of key enzymes involved in metabolic pathways.
Table of Biological Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MDA-MB-435 | 0.67 | |
| Compound C | HCT116 | 0.80 | |
| Compound D | ACHN | 0.87 |
Pharmacological Applications
The biological activities of this compound extend beyond anticancer properties:
- Antimicrobial Activity : The triazole moiety has been associated with antifungal properties.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN7O2S/c17-11-6-10(7-18-8-11)15(25)19-3-4-24-9-12(21-23-24)16-20-14(22-26-16)13-2-1-5-27-13/h1-2,5-9H,3-4H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHIRQPJYWMALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













